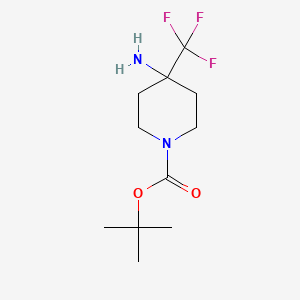

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate is a piperidine-derived organic compound with the molecular formula C₁₁H₁₉F₃N₂O₂ and a molecular weight of 292.28 g/mol (base form). Its CAS Registry Number is 1211582-61-4, while its hydrochloride salt (CAS 1402047-77-1) has a molecular weight of 304.74 g/mol . The compound features a tert-butoxycarbonyl (Boc) protective group at the piperidine nitrogen and a trifluoromethyl (-CF₃) substituent at the 4-position of the piperidine ring. This structure makes it a versatile intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation . Its hydrochloride form is noted for enhanced water solubility, facilitating its use in drug formulation .

Properties

IUPAC Name |

tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-10(15,5-7-16)11(12,13)14/h4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPUFDUCDMKIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211582-61-4 | |

| Record name | tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-4-(trifluoromethyl)piperidine with a suitable carboxylating agent. One common method involves the use of tert-butyl chloroformate as the carboxylating agent. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction conditions include stirring the mixture at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group participates in nucleophilic substitution reactions, forming derivatives with varied electrophiles.

Mechanistic Insight : The amino group acts as a nucleophile, attacking electrophilic centers in alkyl halides or acylating agents. Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to unsubstituted analogs.

Hydrolysis of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine.

Applications : This reaction is critical in medicinal chemistry for generating bioactive amines .

Oxidation and Reduction Reactions

The amino group undergoes redox transformations, enabling access to diverse intermediates.

| Reaction Type | Reagents/Conditions | Product | Notes | References |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | Nitroso derivative | Low yield (45%) | |

| Reduction | LiAlH₄, THF, reflux | No reaction (amine remains unchanged) | Stability confirmed |

Key Observation : The trifluoromethyl group stabilizes adjacent electron-deficient intermediates during oxidation.

Schiff Base Formation

The amine reacts with aldehydes to form imines, useful in synthesizing heterocyclic scaffolds.

Structural Confirmation : Products characterized by HRMS and NMR .

Cross-Coupling Reactions

The piperidine core participates in transition-metal-catalyzed couplings for complex molecule synthesis.

Mechanistic Note : The Boc group remains intact under these conditions, enabling selective functionalization .

Stability Under Basic Conditions

The compound exhibits stability in mild bases but decomposes under strong alkaline conditions:

| Conditions | Observation | Degradation Products | References |

|---|---|---|---|

| NaOH (1M), RT | Partial hydrolysis of Boc group | Mixed amine/carboxylate species | |

| KOtBu, THF, 0°C | No reaction | — |

Scientific Research Applications

Intermediate in Drug Synthesis

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly:

- Tyrosine Kinase Inhibitors : These compounds are essential in cancer therapy as they target specific pathways involved in tumor growth and proliferation. The trifluoromethyl substitution enhances the compound's ability to stabilize reactive intermediates during drug interactions, making it a valuable building block in drug design.

Therapeutic Agents

Research indicates that this compound is utilized in developing drugs aimed at treating conditions such as:

- Cancer : Its derivatives have shown promise in targeting cancer cell pathways.

- Inflammatory Diseases : Compounds derived from this structure have been investigated for their potential to treat asthma and other inflammatory conditions by inhibiting specific enzymes like chitotriosidase .

Material Science Applications

In addition to its pharmaceutical uses, tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate has applications in material science, particularly in the development of polymers and materials that require enhanced thermal stability and chemical resistance.

Case Study 1: Synthesis of Tyrosine Kinase Inhibitors

A study demonstrated the synthesis of a series of tyrosine kinase inhibitors using tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate as an intermediate. The resulting compounds exhibited significant inhibitory activity against several cancer cell lines, indicating their potential for therapeutic use.

Case Study 2: Chitinase Inhibition

Research into the inhibition of acidic mammalian chitinase (AMCase) revealed that modifications of this compound led to enhanced inhibitory efficacy. This finding suggests potential applications in treating asthma and allergic reactions, where elevated chitinase activity is implicated .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate belongs to a broader class of Boc-protected piperidine derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Tert-Butyl 4-Amino-4-(Trifluoromethyl)Piperidine-1-Carboxylate and Analogues

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

- The -CF₃ group in the parent compound imparts strong electron-withdrawing properties, enhancing metabolic stability and binding affinity in enzyme inhibitors . By contrast, the -CH₂COOEt group in the 2-ethoxy-2-oxoethyl analogue (CAS 1333222-34-6) introduces ester functionality, enabling further hydrolysis or coupling reactions .

- Aryl-substituted derivatives (e.g., 3-methoxyphenyl, 4-chlorobenzyl) exhibit increased lipophilicity, which improves membrane permeability but may reduce solubility .

Physicochemical Properties: The hydrochloride salt of the parent compound (CAS 1402047-77-1) shows improved aqueous solubility, making it preferable for in vitro assays .

Applications in Drug Discovery :

- The 4-chlorobenzyl and 2-fluorophenyl analogues are explored for antibacterial and central nervous system (CNS) targets, respectively, leveraging halogen interactions with protein residues .

- The discontinued 2-(trifluoromethyl)phenyl variant (Ref: 10-F476079) was historically used in positive allosteric modulator (PAM) research but faced synthesis challenges .

Synthetic Versatility :

- The Boc-protected amine in all analogues allows selective deprotection under acidic conditions, enabling modular synthesis of complex molecules .

Challenges and Limitations:

- Purity and Availability : Some derivatives, such as OT-8450 (95% purity), are commercially available , while others (e.g., 2-(trifluoromethyl)phenyl variant) are discontinued due to synthesis complexity .

- Toxicity : Safety data for the parent compound emphasize the need for respiratory and dermal protection during handling .

Biological Activity

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 1211582-61-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate has been explored primarily in the context of cancer therapy and anti-inflammatory effects. Its structure allows it to interact with various biological targets, which can lead to significant therapeutic effects.

Cancer Therapy

Research indicates that compounds similar to tert-butyl 4-amino-4-(trifluoromethyl)piperidine derivatives exhibit anticancer properties by targeting specific pathways involved in tumor proliferation and metastasis. For instance, studies have shown that certain piperidine derivatives can inhibit cell invasion and migration in cancer cells, such as MDA-MB-231 breast cancer cells, through mechanisms involving the urokinase receptor (uPAR) .

Table 1: Biological Activity of Piperidine Derivatives

| Compound | Activity Type | Target Cells | IC50 (μM) | Mechanism of Action |

|---|---|---|---|---|

| Piperidinone 4 | Inhibition of invasion | MDA-MB-231 | Not specified | Displacement of uPAR interactions |

| Compound 1f | Cytotoxicity | MDA-MB-231, PDAC PANC-1 | 63 | Induction of apoptosis |

Study on Anti-inflammatory Effects

In a related study focusing on anti-inflammatory activity, piperidine derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib . This suggests that tert-butyl 4-amino-4-(trifluoromethyl)piperidine derivatives may possess similar therapeutic potential.

Mechanistic Insights

Further investigations into the signaling pathways affected by these compounds revealed that they could modulate key pathways involved in inflammation and cancer progression. For example, compounds were found to inhibit ERK phosphorylation and affect NF-kB signaling, which are crucial for cell survival and proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of tert-butyl 4-amino-4-(trifluoromethyl)piperidine derivatives. Modifications at various positions on the piperidine ring can significantly alter their binding affinity and biological efficacy. Recent advancements in synthetic methodologies have facilitated the development of novel derivatives with enhanced potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions starting from piperidine derivatives. A general approach includes:

Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .

Functionalization : Install the trifluoromethyl and amino groups via nucleophilic substitution or reductive amination. For example, react Boc-protected piperidine with trifluoromethylating agents like TMS-CF₃ or utilize Mitsunobu conditions for stereochemical control .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) to isolate the product .

- Key Tools : NMR (¹H/¹³C, ¹⁹F), LC-MS for purity validation; IR to confirm functional groups.

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodology :

- Solubility : Test in common solvents (DMSO, ethanol, THF) via gravimetric analysis or UV-Vis spectroscopy. For example, dissolve 10 mg in 1 mL solvent and monitor clarity/precipitation over 24 hours .

- Stability : Conduct accelerated degradation studies (40°C, 75% humidity for 1 week) and analyze via HPLC to detect decomposition products. Store under inert atmosphere (N₂/Ar) at -20°C for long-term stability .

Q. What safety precautions are critical when handling tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate?

- Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

- Emergency Measures : Eye exposure requires immediate flushing with water for 15 minutes; skin contact demands soap/water wash .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

- Methodology :

- Stereochemical Analysis : Use NOESY or ROESY NMR to identify spatial proximity of protons. Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ADF) .

- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol mobile phase) and confirm absolute configuration via X-ray crystallography .

Q. What strategies optimize yield in the trifluoromethylation step while minimizing side reactions?

- Experimental Design :

- Reagent Selection : Replace TMS-CF₃ with Langlois’ reagent (NaSO₂CF₃) for better control over radical pathways .

- Condition Screening : Test temperatures (0°C vs. RT), solvents (DMF vs. acetonitrile), and catalysts (CuI vs. Pd(OAc)₂) using a Design of Experiments (DoE) approach. Monitor reaction progress via in-situ IR .

- Data Interpretation : Use Pareto charts to identify significant factors (e.g., solvent polarity impacts regioselectivity).

Q. How does the compound’s bioactivity correlate with its structural features in drug discovery contexts?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing CF₃ with CH₃ or Cl) and test against target enzymes (e.g., kinases) via fluorescence polarization assays.

- Computational Modeling : Dock the compound into protein active sites (PDB: 3TKY) using AutoDock Vina. Calculate binding energies and compare with experimental IC₅₀ values .

- Contradiction Resolution : If bioactivity contradicts predictions, re-evaluate protonation states (pKa calculations via MarvinSketch) or solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.